Nle-Arg-Phe amide

Übersicht

Beschreibung

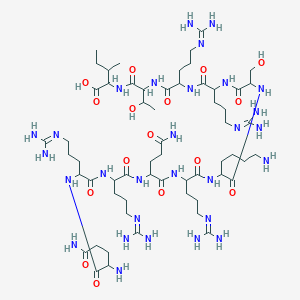

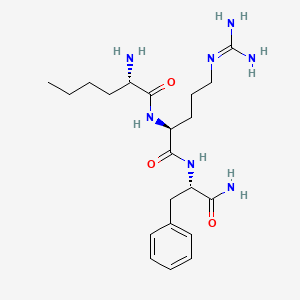

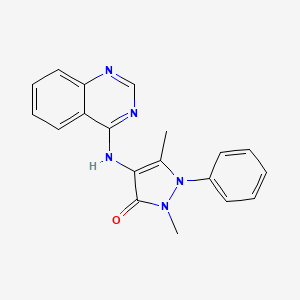

“Nle-Arg-Phe amide” is a molluscan cardioexcitatory neuropeptide analog . It has an empirical formula of C21H35N7O3 and a molecular weight of 433.55 .

Molecular Structure Analysis

The molecular structure of “Nle-Arg-Phe amide” is represented by the SMILES string: CCCCC@HC(=O)NC@@H=N)C(=O)NC@@HC(N)=O . This indicates the presence of norleucine (Nle), arginine (Arg), and phenylalanine (Phe) in the compound.

Physical And Chemical Properties Analysis

“Nle-Arg-Phe amide” is a solid substance with a purity of ≥95% (HPLC). It should be stored at a temperature of -20°C .

Wissenschaftliche Forschungsanwendungen

Drug Delivery in Nanomedicine

Summary

Nle-Arg-Phe amide, a molluscan cardioexcitatory neuropeptide analog, has been explored for drug delivery in nanomedicine. Nanomaterials offer unprecedented performance in early diagnosis and targeted drug delivery. Peptides, including Nle-Arg-Phe amide, are ideal candidates due to their ability to deliver selective biological messages to cells.

Methods of Application

Researchers have employed various production methods to synthesize Nle-Arg-Phe amide. These include solid-phase chemistry, liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies. The peptide can be incorporated into nanocarriers, such as liposomes or polymeric nanoparticles, for drug delivery.

Results and Outcomes

Studies have demonstrated successful encapsulation of therapeutic agents within Nle-Arg-Phe amide-based nanocarriers. These nanostructures exhibit controlled release profiles, improved bioavailability, and enhanced targeting to specific tissues. Quantitative data on drug release kinetics, cellular uptake, and therapeutic efficacy have been reported .

Biomaterials and Tissue Engineering

Summary

Nle-Arg-Phe amide has also found applications in biomaterials and tissue engineering. Peptide-based hydrogels, formed through self-assembly, offer a promising platform for tissue regeneration and wound healing.

Methods of Application

Researchers have designed hydrogels by incorporating Nle-Arg-Phe amide into peptide sequences. These hydrogels can mimic the extracellular matrix, providing a supportive environment for cell growth and tissue repair. Techniques such as rheology, microscopy, and spectroscopy are used to characterize the hydrogel properties.

Results and Outcomes

Nle-Arg-Phe amide hydrogels exhibit excellent biocompatibility, mechanical stability, and tunable properties. They promote cell adhesion, proliferation, and differentiation. Quantitative assessments include gel stiffness, degradation rates, and cell viability .

Innovative Therapeutic Paradigms

Summary

Beyond traditional drug delivery, Nle-Arg-Phe amide holds promise for innovative therapeutic paradigms. These paradigms involve exploiting the unique properties of nanomaterials to revolutionize disease treatment.

Methods of Application

Researchers explore novel approaches, such as combining Nle-Arg-Phe amide with other therapeutic agents (e.g., small molecules, proteins, or nucleic acids) to create multifunctional nanomedicines. These nanomedicines can target specific disease sites, modulate immune responses, or enhance drug efficacy.

Results and Outcomes

Preliminary studies demonstrate the potential of Nle-Arg-Phe amide-based nanomedicines in treating cancer, neurodegenerative disorders, and cardiovascular diseases. Quantitative data on therapeutic efficacy, biodistribution, and safety profiles are being investigated .

Zukünftige Richtungen

While specific future directions for “Nle-Arg-Phe amide” are not mentioned in the retrieved sources, research into neuropeptide-activated channels in the ENaC/DEG superfamily, which includes channels activated by the neuropeptide FMRFamide, is ongoing . This suggests potential future research directions in understanding the ligand gating mechanism of these channels.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N7O3/c1-2-3-10-15(22)19(30)27-16(11-7-12-26-21(24)25)20(31)28-17(18(23)29)13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,2-3,7,10-13,22H2,1H3,(H2,23,29)(H,27,30)(H,28,31)(H4,24,25,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMYDYSYRCLZEG-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745616 | |

| Record name | L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nle-Arg-Phe amide | |

CAS RN |

104809-29-2 | |

| Record name | L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl] acetate](/img/structure/B560710.png)

![Trimethyl[4-(2,2-dimethylpropyl)phenyl]stannane](/img/structure/B560712.png)

![2H,4H-[1,3]Dioxolo[4,5-e]benzimidazole](/img/structure/B560714.png)

![2-[(3,5-Dibromopyridin-2-yl)azo]-5-[ethyl(2-hydroxy-3-sulfopropyl)amino]benzoic acid](/img/structure/B560718.png)

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]thiazin-8(1H)-amine](/img/structure/B560721.png)

![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)

![2h-Furo[3,2-g]indole](/img/structure/B560729.png)